molecular formula C13H13NO2 B14117511 3-(4-Methoxyanilino)phenol CAS No. 58273-38-4

3-(4-Methoxyanilino)phenol

Cat. No.: B14117511
CAS No.: 58273-38-4
M. Wt: 215.25 g/mol
InChI Key: QURGRYZJKCDXKY-UHFFFAOYSA-N
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Description

3-[(4-METHOXYPHENYL)AMINO]PHENOL is an organic compound with the molecular formula C13H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound consists of a phenol group substituted with a 4-methoxyphenylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHOXYPHENYL)AMINO]PHENOL typically involves the reaction of 4-methoxyaniline with phenol under specific conditions. One common method is the Schiff base reduction route, where 4-methoxyaniline reacts with phenol in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(4-METHOXYPHENYL)AMINO]PHENOL may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts such as palladium or copper may be employed to enhance reaction rates and selectivity . The use of continuous flow reactors and automated systems can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENYL)AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenols.

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENYL)AMINO]PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)AMINO]PHENOL
  • 4-[(4-METHOXYPHENYL)AMINO]PHENOL
  • 3-[(4-METHOXYPHENYL)AMINO]BENZOIC ACID

Uniqueness

3-[(4-METHOXYPHENYL)AMINO]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .

Properties

CAS No.

58273-38-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(4-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3

InChI Key

QURGRYZJKCDXKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)O

Origin of Product

United States

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